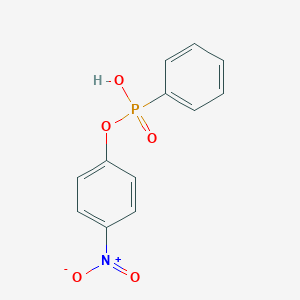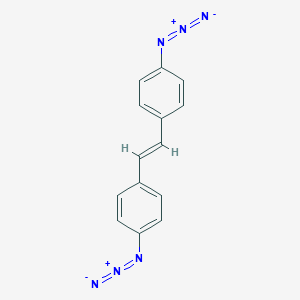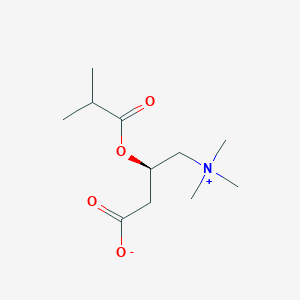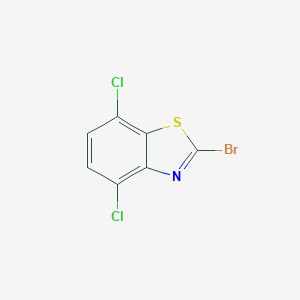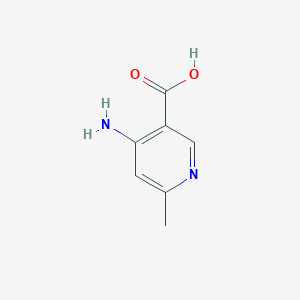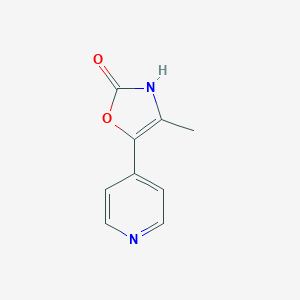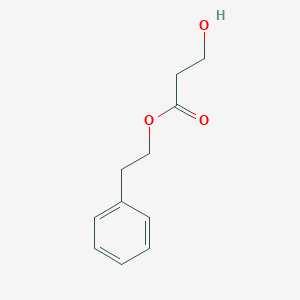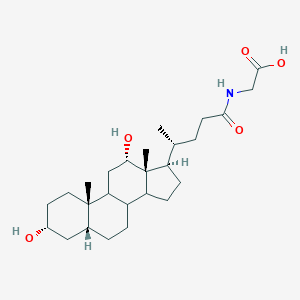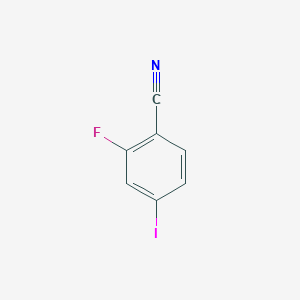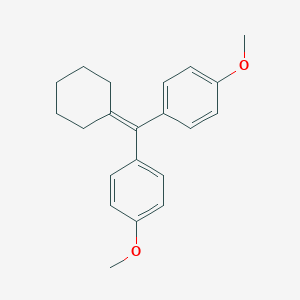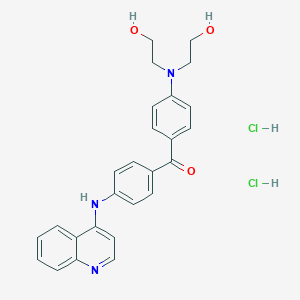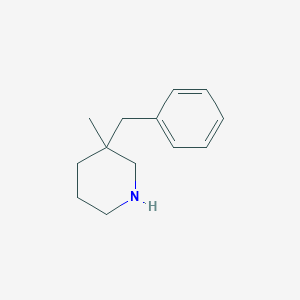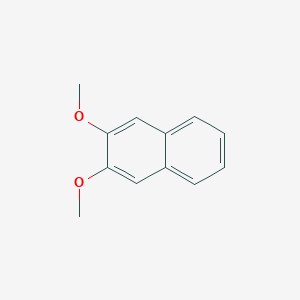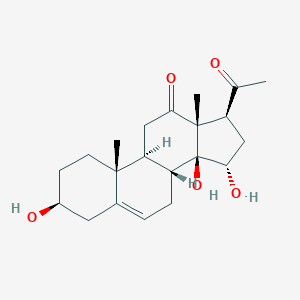
Purprogenin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Purprogenin is a small molecule that has been identified as a potent inducer of neural stem cell differentiation. It is a synthetic derivative of purmorphamine, which is a natural molecule found in the hedgehog signaling pathway. Purprogenin has been shown to have significant potential in the field of regenerative medicine, particularly in the treatment of neurodegenerative diseases.
Mécanisme D'action
Purprogenin acts by activating the hedgehog signaling pathway, which is a critical regulator of neural stem cell differentiation. Specifically, it activates the smoothened receptor, which leads to the activation of downstream signaling pathways that ultimately result in the differentiation of neural stem cells into mature neurons.
Effets Biochimiques Et Physiologiques
Purprogenin has been shown to have a number of biochemical and physiological effects. It promotes the differentiation of neural stem cells into mature neurons, which can improve cognitive function in patients with neurodegenerative diseases. It also has anti-inflammatory effects, which can help to reduce the damage caused by neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of purprogenin is that it is a small molecule that can easily penetrate the blood-brain barrier, which is critical for the treatment of neurodegenerative diseases. However, one of the limitations of purprogenin is that it can be difficult to synthesize in large quantities, which can limit its use in clinical settings.
Orientations Futures
There are a number of potential future directions for research on purprogenin. One area of focus could be on developing more efficient synthesis methods for the molecule, which would enable larger-scale production. Another potential direction could be on studying the effects of purprogenin in animal models of neurodegenerative diseases, which would provide valuable insights into its potential clinical applications. Additionally, researchers could explore the use of purprogenin in combination with other drugs or therapies to improve its efficacy.
Méthodes De Synthèse
Purprogenin can be synthesized using a simple three-step procedure. The first step involves the synthesis of a key intermediate, which is then used in the second step to form the final product. The synthesis method is relatively straightforward and can be performed in a standard laboratory setting.
Applications De Recherche Scientifique
Purprogenin has been extensively studied in the field of regenerative medicine, particularly in the context of neurodegenerative diseases. It has been shown to promote the differentiation of neural stem cells into mature neurons, which has significant potential for the treatment of conditions such as Parkinson's disease and Alzheimer's disease.
Propriétés
Numéro CAS |
10005-77-3 |
|---|---|
Nom du produit |
Purprogenin |
Formule moléculaire |
C21H30O5 |
Poids moléculaire |
362.5 g/mol |
Nom IUPAC |
(3S,8R,9S,10R,13R,14S,15S,17S)-17-acetyl-3,14,15-trihydroxy-10,13-dimethyl-2,3,4,7,8,9,11,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-12-one |
InChI |
InChI=1S/C21H30O5/c1-11(22)15-9-18(25)21(26)14-5-4-12-8-13(23)6-7-19(12,2)16(14)10-17(24)20(15,21)3/h4,13-16,18,23,25-26H,5-10H2,1-3H3/t13-,14+,15+,16-,18-,19-,20-,21+/m0/s1 |
Clé InChI |
BCXDCCMNJODXDN-LDLFOAAXSA-N |
SMILES isomérique |
CC(=O)[C@H]1C[C@@H]([C@]2([C@@]1(C(=O)C[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O)O |
SMILES |
CC(=O)C1CC(C2(C1(C(=O)CC3C2CC=C4C3(CCC(C4)O)C)C)O)O |
SMILES canonique |
CC(=O)C1CC(C2(C1(C(=O)CC3C2CC=C4C3(CCC(C4)O)C)C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



